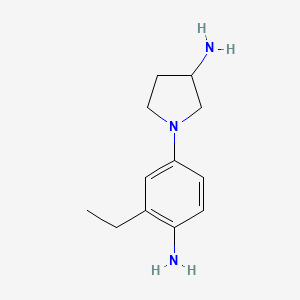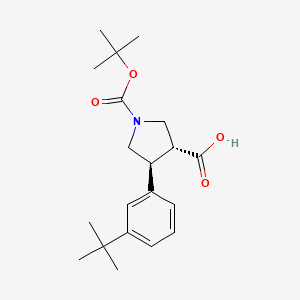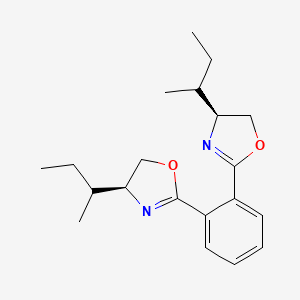
6-Phenyl-2-(prop-1-en-2-yl)-6,7-dihydro-1,3-benzoxazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenyl-2-(prop-1-en-2-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one is a complex organic compound that belongs to the class of oxazoles This compound is characterized by its unique structure, which includes a phenyl group, a prop-1-en-2-yl group, and a dihydrobenzo[d]oxazol-4(5H)-one core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-(prop-1-en-2-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenyl-substituted amine with an appropriate aldehyde or ketone can lead to the formation of the oxazole ring. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 6-Phenyl-2-(prop-1-en-2-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
6-Phenyl-2-(prop-1-en-2-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to a wide range of substituted derivatives, depending on the nature of the substituent introduced.
Applications De Recherche Scientifique
6-Phenyl-2-(prop-1-en-2-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 6-Phenyl-2-(prop-1-en-2-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-4,5-dihydro-1,3-oxazole: Similar in structure but lacks the prop-1-en-2-yl group.
6-Phenyl-2-methyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one: Similar but with a methyl group instead of the prop-1-en-2-yl group.
6-Phenyl-2-ethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one: Similar but with an ethyl group instead of the prop-1-en-2-yl group.
Uniqueness
6-Phenyl-2-(prop-1-en-2-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one is unique due to the presence of the prop-1-en-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications.
Propriétés
Numéro CAS |
833446-79-0 |
|---|---|
Formule moléculaire |
C16H15NO2 |
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
6-phenyl-2-prop-1-en-2-yl-6,7-dihydro-5H-1,3-benzoxazol-4-one |
InChI |
InChI=1S/C16H15NO2/c1-10(2)16-17-15-13(18)8-12(9-14(15)19-16)11-6-4-3-5-7-11/h3-7,12H,1,8-9H2,2H3 |
Clé InChI |
XRGMXYRFWNBHMP-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1=NC2=C(O1)CC(CC2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1E)-N'-[5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl]ethanimidamide](/img/structure/B12891885.png)
![(2'-Bromo-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12891891.png)





![2-[4-(Benzyloxy)butyl]-4,6-dimethoxy-3-methyl-1-benzofuran](/img/structure/B12891933.png)

![2-(carbamoylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B12891942.png)




